3,3-Dichloroprop-2-ene-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H4Cl2S |
|---|---|
Molecular Weight |
143.03 g/mol |
IUPAC Name |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
InChI Key |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(Cl)Cl)S |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3,3 Dichloroprop 2 Ene 1 Thiol
Nucleophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group in 3,3-Dichloroprop-2-ene-1-thiol possesses lone pairs of electrons that render it nucleophilic. This inherent nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion. The thiolate is a more potent nucleophile and is central to many of the reactions discussed herein.
The conjugate addition of thiols to electron-deficient alkenes and alkynes, known as the thio-Michael addition, is a highly efficient method for forming carbon-sulfur bonds scielo.br. This reaction involves the 1,4-addition of a nucleophilic thiol to an α,β-unsaturated carbonyl compound or other activated alkene or alkyne scielo.brnih.gov. For this compound, this reaction would proceed by the attack of its sulfur atom on the β-carbon of the activated unsaturated system. The reaction is versatile and can be catalyzed by either a base or a nucleophile wikipedia.org.
In the traditional base-catalyzed mechanism, a base is used to deprotonate the thiol, generating a reactive thiolate anion usm.edualfa-chemistry.com. This thiolate then acts as the active nucleophile in the conjugate addition reaction alfa-chemistry.comrsc.org. The process is typically governed by an anionic cycle where the thiolate adds to the electron-deficient alkene (the 'ene') to form a carbanionic intermediate (an enolate) rsc.orgresearchgate.net. This intermediate is then protonated by another molecule of the thiol, regenerating the thiolate and propagating the catalytic cycle rsc.orgresearchgate.net. The rate-controlling step in this cycle is often the proton transfer from the thiol to the Michael adduct anion rsc.orgresearchgate.net. This mechanism is particularly effective when tertiary amines are used as catalysts rsc.orgresearchgate.net.
The general sequence for the base-catalyzed Michael addition is as follows:
Deprotonation: The base removes the acidic proton from this compound to form the corresponding thiolate.
Nucleophilic Attack: The thiolate attacks the β-carbon of the electron-deficient alkene or alkyne.
Protonation: The resulting enolate intermediate is protonated by a proton source, typically another thiol molecule, to yield the final product and regenerate the thiolate.
An alternative to base catalysis is nucleophilic initiation. In this pathway, a potent nucleophile, such as a primary or secondary amine or a phosphine, directly attacks the electron-poor double bond of the Michael acceptor usm.eduresearchgate.net. This initial attack generates a zwitterionic or anionic intermediate, which is a sufficiently strong base to deprotonate the thiol usm.edu. The thiolate formed then proceeds to add to another molecule of the Michael acceptor, propagating an anionic chain mechanism usm.edu.
| Catalyst Type | Primary Initiation Mechanism | Relative Efficacy | Reference |
|---|---|---|---|
| Tertiary Amines (e.g., Triethylamine) | Base Catalysis | Effective | rsc.orgresearchgate.net |
| Primary/Secondary Amines (e.g., Hexylamine) | Both Base Catalysis and Nucleophilic Initiation | More effective than tertiary amines | researchgate.netsemanticscholar.org |
| Tertiary Phosphines (e.g., Dimethylphenylphosphine) | Nucleophilic Initiation | Highly effective, even at low concentrations | researchgate.netsemanticscholar.org |
The reactivity of a thiol in a Michael addition is closely related to its acidity, or pKa value. A lower pKa indicates a more acidic thiol, which more readily forms the highly reactive thiolate anion in the presence of a base semanticscholar.org. Kinetic studies on various thiols have demonstrated that reactivity often mirrors the pKa of the thiol semanticscholar.org. For example, mercaptoglycolate and mercaptopropionate esters, which are more acidic, are significantly more reactive than simple alkanethiols like hexanethiol semanticscholar.org. The electron-withdrawing effect of the two chlorine atoms on the double bond in this compound would be expected to increase the acidity of its thiol proton (lower its pKa) relative to unsubstituted allyl thiol, thereby potentially enhancing its reactivity in base-catalyzed Michael additions.
| Thiol Type | General pKa Range | Expected Relative Reactivity | Reference |
|---|---|---|---|
| Alkanethiols (e.g., Hexanethiol) | ~10-11 | Baseline | semanticscholar.org |
| Mercaptopropionate Esters | Lower (more acidic) | Significantly Higher | semanticscholar.org |
| Arenethiols (e.g., Thiophenol) | ~6-7 | Very High | nih.gov |
Beyond addition reactions, the thiolate derived from this compound can act as a potent nucleophile in bimolecular nucleophilic substitution (S(_N)2) reactions. In these reactions, the thiolate attacks an electrophilic center (such as an sp³-hybridized carbon atom in a haloalkane), displacing a leaving group researchgate.net.
The general mechanism for a thiol-dependent S(_N)2 reaction involves:
Deprotonation: An initial deprotonation of the thiol to generate the nucleophilic thiolate researchgate.net.
Nucleophilic Attack: The thiolate attacks the electrophilic center, forming a transient pentacoordinate transition state researchgate.net.
Displacement: The leaving group is expelled, resulting in the formation of a new thioether bond.
The efficiency of this reaction depends on the nucleophilicity of the thiolate, the nature of the electrophile, and the stability of the leaving group. The soft nature of the sulfur nucleophile makes it particularly effective in attacking soft electrophilic centers. The presence of the dichlorovinyl moiety in this compound could also influence the electronic properties and reactivity of the resulting thioether product in subsequent chemical transformations.
Information regarding the chemical compound “this compound” is not available in the currently indexed scientific literature.
While general principles and examples of the requested reaction types are well-documented for other thiol-containing compounds, the strict requirement to focus solely on "this compound" cannot be fulfilled. Searches for its engagement in reactions with carbonyls, thiol-ene reactions (including photoinduced and thermal initiation, and intramolecular cyclization), and thiol-yne reactions did not yield any relevant results.
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Radical Reactions Involving the Thiol and Alkene Moieties
Generation and Fate of Thiyl Radicals
The thiol group (-SH) in this compound is a primary site for radical generation. The sulfur-hydrogen bond is relatively weak, with a bond dissociation energy that is approximately 20% lower than that of a typical carbon-hydrogen bond, making it susceptible to homolytic cleavage. wikipedia.org Thiyl radicals (RS•) are readily formed from thiols through hydrogen-atom abstraction by other radical species or via single-electron redox processes. wikipedia.orgmdpi.com
Common methods for generating the 3,3-dichloroprop-2-en-1-thiyl radical include:
Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can thermally decompose to produce carbon-centered radicals. These radicals can then abstract the hydrogen atom from the thiol group to generate the corresponding thiyl radical. wikipedia.org
Oxidation: Single-electron oxidants, including metal complexes like Mn(III), or photochemical processes can oxidize the thiol to its thiyl radical. mdpi.com
Once formed, the 3,3-dichloroprop-2-en-1-thiyl radical is a versatile intermediate with several potential fates:
Dimerization: Two thiyl radicals can combine to form a disulfide, bis(3,3-dichloroprop-2-en-1-yl) disulfide. This is a common termination step in radical reactions involving thiols. wikipedia.org
Addition to Unsaturated Systems: The thiyl radical can add across carbon-carbon double or triple bonds, initiating radical chain reactions such as polymerizations or intramolecular cyclizations if other unsaturated moieties are present in the molecule or in the reaction mixture. mdpi.comresearchgate.net
Hydrogen Transfer: The thiyl radical can act as a hydrogen atom transfer agent, abstracting a hydrogen atom from a suitable donor, thereby propagating a radical chain. nih.gov This catalytic behavior is a key aspect of thiol-ene reactions.
| Generation Method | Initiator/Reagent | Description |
| Hydrogen Abstraction | Radical Initiator (e.g., AIBN) | A carbon-centered radical abstracts the H from the S-H bond. |
| Redox Process | Single-Electron Oxidant (e.g., Mn(III)) | The thiol is oxidized, losing one electron to form the thiyl radical. |
Reactions Involving the Dichlorinated Alkene Moiety
The dichlorinated alkene portion of the molecule, specifically the geminal dichloro group (Cl₂C=), is highly electron-deficient and serves as the primary site for a variety of non-radical transformations.
The two chlorine atoms on the terminal carbon significantly influence the reactivity of the double bond, making it susceptible to dehalogenation and elimination reactions.
Reductive Dehalogenation: The carbon-chlorine bonds can be cleaved under reductive conditions. This process can occur through various mechanisms, including those mediated by certain anaerobic microorganisms or chemical reductants, leading to less halogenated products. nih.govresearchgate.net
β-Elimination: In the presence of transition metal catalysts (e.g., Palladium) or strong bases, the gem-dichloroalkene moiety can undergo β-elimination of a chloride ion. semanticscholar.orgresearchgate.netresearchgate.net This is a common pathway for related gem-difluoroalkenes, which, upon coordination to a metal center, readily eliminate a fluoride ion to form a vinylidene or alkyne intermediate. nih.gov For this compound, such an elimination could lead to the formation of a highly reactive prop-2-yne-1-thiol derivative.
The electron-poor nature of the dichlorinated double bond makes it an excellent dienophile or dipolarophile in cycloaddition reactions. While cyclopropanation via carbene addition is less likely due to the existing substitution, [3+2] cycloadditions are highly plausible.
In a [3+2] cycloaddition, the alkene reacts with a 1,3-dipole to form a five-membered ring. wikipedia.org Structurally similar compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, readily participate in these reactions with 1,3-dipoles like nitrile oxides or nitrones. nih.govresearchgate.netresearchgate.net It is expected that this compound would act as a strong dipolarophile, reacting with various 1,3-dipoles to yield substituted five-membered heterocyclic systems.
| 1,3-Dipole Example | Resulting Heterocycle |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline |
| Azide (R-N₃) | Triazoline |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
The carbon atom bearing the two chlorine atoms is highly electrophilic and is the primary site for nucleophilic attack.
As an allylic system, this compound is susceptible to nucleophilic substitution that can proceed with rearrangement. In an Sₙ2' mechanism, a nucleophile attacks the terminal dichlorinated carbon (the γ-position) rather than the carbon bearing the thiol group. This attack induces a shift of the double bond and can lead to the displacement of a leaving group. While the thiol group is a poor leaving group, one of the chlorine atoms could be displaced in this manner. This 1,3-substitution pathway is mechanistically similar to rearrangements observed in other allylic systems, such as allylic sulphones and propargylic alcohols. organic-chemistry.orgrsc.org The result is a product where the nucleophile has added to the end of the original double bond, which has migrated to a new position.
The gem-dichloro group can be considered a synthetic equivalent of a carbonyl group. This allows it to undergo cyclocondensation reactions with dinucleophiles such as 1,2- or 1,3-dithiols. In this reaction, a dithiol like ethane-1,2-dithiol can attack the electrophilic CCl₂ carbon, leading to the sequential displacement of both chloride ions. The final product is a five-membered 1,3-dithiolane ring, forming a spirocyclic system if the original thiol group remains. This reaction provides a robust method for the synthesis of sulfur-containing heterocycles from gem-dihalide precursors. organic-chemistry.org
| Reactant | Nucleophile | Reaction Type | Product Class |
| This compound | Mononucleophile (Nu⁻) | Sₙ2' Allylic Rearrangement | Rearranged substituted alkene |
| This compound | Ethane-1,2-dithiol | Cyclocondensation | 1,3-Dithiolane derivative |
Nucleophilic Attack on the Vinyl Dichloride System
Oxidation Pathways of the Thiol Group
The thiol group (-SH) of this compound is a focal point of its reactivity, readily participating in a variety of oxidation reactions. These transformations are central to understanding its chemical behavior and potential interactions in various chemical and biological systems. The oxidation can proceed through several distinct pathways, leading to a range of sulfur-containing products with different oxidation states.
Formation and Reduction of Disulfides (R-S-S-R)
One of the most fundamental oxidation reactions for thiols is the formation of a disulfide bond. In this process, two molecules of this compound can be oxidized to form bis(3,3-dichloroprop-2-en-1-yl) disulfide. This reaction involves the removal of a hydrogen atom from each of the two thiol groups and the subsequent formation of a sulfur-sulfur single bond.
The general reaction can be represented as:
2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
Where R represents the 3,3-dichloroprop-2-en-1-yl group. This oxidation can be initiated by a variety of oxidizing agents. The resulting disulfide, bis(3,3-dichloroprop-2-en-1-yl) disulfide, is a key derivative that can be isolated and studied.
Conversely, the disulfide bond can be cleaved through a reduction reaction to regenerate the original thiol. This reversibility is a characteristic feature of the thiol-disulfide redox couple. Common reducing agents can facilitate this conversion, highlighting the dynamic nature of this particular oxidation state.
| Reaction Type | Reactant | Product | General Transformation |
| Oxidation | This compound | bis(3,3-dichloroprop-2-en-1-yl) disulfide | 2 R-SH → R-S-S-R |
| Reduction | bis(3,3-dichloroprop-2-en-1-yl) disulfide | This compound | R-S-S-R → 2 R-SH |
Oxidative Transformations to Sulfenic, Sulfinic, and Sulfonic Acids
Further oxidation of the thiol group in this compound can lead to the formation of sulfur oxyacids, namely sulfenic acid, sulfinic acid, and sulfonic acid. These transformations represent progressively higher oxidation states of the sulfur atom.
The initial two-electron oxidation of the thiol yields the corresponding 3,3-dichloroprop-2-ene-1-sulfenic acid (R-SOH). Sulfenic acids are often transient and highly reactive intermediates.
Subsequent oxidation of the sulfenic acid leads to the formation of 3,3-dichloroprop-2-ene-1-sulfinic acid (R-SO₂H). This species is generally more stable than the corresponding sulfenic acid.
Finally, the most complete oxidation of the thiol group results in the formation of 3,3-dichloroprop-2-ene-1-sulfonic acid (R-SO₃H). Sulfonic acids are typically stable, highly acidic compounds.
The stepwise oxidation can be summarized as follows:
R-SH → R-SOH → R-SO₂H → R-SO₃H
Each step in this oxidative pathway involves the addition of oxygen atoms to the sulfur, significantly altering the chemical properties of the molecule.
Mechanistic Insights into Reactive Sulfur Species Generation
The oxidation of this compound is intrinsically linked to the generation of various reactive sulfur species (RSS). wikipedia.orgnih.gov These species are characterized by their high reactivity and play a crucial role in the mechanistic pathways of thiol oxidation. wikipedia.orgnih.gov
The initial oxidation of the thiol can proceed through a one-electron pathway to generate a thiyl radical (R-S•). This radical species is highly reactive and can participate in a variety of subsequent reactions, including dimerization to form the disulfide (R-S-S-R).
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
No published experimental data exists for the NMR analysis of 3,3-Dichloroprop-2-ene-1-thiol. Therefore, a detailed discussion of its specific spectral features is not possible.
Proton (¹H) NMR Analysis of Vinyl and Thiol Protons
There are no experimentally determined ¹H NMR spectra available for this compound.
Carbon (¹³C) NMR for Backbone and Functional Group Assignments
There are no experimentally determined ¹³C NMR spectra available for this compound.
Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogues or ¹⁵N NMR for nitrogen-containing derivatives)
No research has been found on fluorinated or nitrogen-containing derivatives of this compound, and thus no heteronuclear NMR data is available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
As no primary NMR data has been published, no 2D NMR studies for connectivity determination of this compound have been performed or reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No experimental mass spectrometry data has been published for this compound. While computed data exists, empirical fragmentation patterns and precise mass measurements are not available. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
There are no published high-resolution mass spectrometry studies for this compound to confirm its elemental composition through precise mass determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
GC-MS is a cornerstone technique for analyzing volatile compounds. For this compound, it would serve to determine its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrometer would provide fragmentation patterns essential for structural confirmation. The presence of two chlorine atoms would be expected to produce a characteristic isotopic pattern in the mass spectrum, aiding in identification. However, thiols can be reactive and may require specific GC column materials to prevent peak tailing or degradation. chromforum.org
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Column | Low-polarity (e.g., DB-5ms) | Separation of volatile organic compounds. |
| Injector Temp. | 250 °C | Ensure complete volatilization. |
| Oven Program | 50 °C hold 2 min, ramp to 280 °C | Separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Generate reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Detect parent ion and key fragments. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Derivatized Analytes
For less volatile impurities or when analyzing complex matrices, LC-MS/MS would be the method of choice. Thiols often exhibit poor ionization efficiency and chromatographic behavior. mdpi.com Therefore, derivatization is a common strategy to improve detection. nih.govnih.gov Reagents like monobromobimane (B13751) or 4,4'-dithiodipyridine could be used to create a more stable and readily ionizable product. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) would then provide highly selective and sensitive detection, which is crucial for identifying the analyte in complex mixtures. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orglibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands. The presence of a weak band around 2550-2600 cm⁻¹ would indicate the S-H stretching of the thiol group. mdpi.comwikipedia.orguw.edu Vibrations associated with the C=C double bond would appear in the 1600-1680 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, between 850 and 550 cm⁻¹, but can be difficult to assign definitively without a reference spectrum. libretexts.orgorgchemboulder.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| S-H | Stretch | 2550 - 2600 | Weak |
| C=C | Stretch | 1600 - 1680 | Medium to Weak |
| =C-H | Stretch | 3010 - 3100 | Medium |
| C-Cl | Stretch | 550 - 850 | Medium to Strong |
Chromatographic Techniques for Separation and Quantification
HPLC with UV detection is a standard method for monitoring the progress of a chemical reaction and assessing the purity of the final product. For this compound, a reversed-phase C18 column would likely be used. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Derivatization, as mentioned for LC-MS, can also be employed to enhance UV detection if the native compound has a poor chromophore. diva-portal.orgnih.gov
Thin-Layer Chromatography (TLC) is a quick, inexpensive, and simple method for monitoring reactions and checking the purity of fractions during purification. A silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. The spots could be visualized under UV light if the compound is UV-active, or by using a staining agent that reacts with thiols, such as potassium permanganate (B83412) or Ellman's reagent.
Similar to GC-MS, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used for quantifying volatile species. While less specific than MS, FID offers excellent sensitivity for organic compounds. For purity analysis of this compound, GC-FID could provide quantitative information on the main component relative to volatile impurities. A sulfur-specific detector, like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), would offer higher selectivity for the thiol-containing compound amidst a complex hydrocarbon matrix. chromforum.org
Emerging Spectroscopic Methods for Thiol Reactivity Monitoring
The unique reactivity of the thiol group, central to the chemical behavior of compounds like this compound, necessitates advanced analytical techniques for its comprehensive characterization. Emerging spectroscopic methodologies offer unprecedented sensitivity and specificity in real-time monitoring of thiol reactions, providing deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. These methods are pivotal for understanding the electrophilic and nucleophilic nature of thiols and their interactions in complex chemical environments.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for investigating the chemistry of thiols. nih.govsfrbm.org Innovations in ionization techniques and high-resolution mass analyzers have been instrumental in advancing the study of thiol modifications. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization methods that allow for the analysis of thiol-containing molecules, from small compounds to large proteins, often with minimal fragmentation. sfrbm.orgnih.gov
These MS techniques are crucial for:
Identifying reaction products: High-resolution MS can precisely determine the mass of reactants and products, allowing for the identification of adducts, oxidized species (sulfenic, sulfinic, and sulfonic acids), and other modifications to the thiol group.
Elucidating reaction pathways: By identifying intermediates and final products, MS helps in piecing together the steps of a chemical reaction involving a thiol.
Kinetic analysis: Time-resolved MS experiments can monitor the disappearance of reactants and the appearance of products over time, providing data to calculate reaction rates.
A significant advantage of MS is its ability to be coupled with separation techniques like liquid chromatography (LC-MS), which allows for the analysis of complex mixtures and the quantification of specific thiol species. uea.ac.uk
Table 1: Mass Spectrometry Techniques for Thiol Reactivity Analysis
| Technique | Ionization Method | Key Advantages for Thiol Analysis | Typical Applications |
|---|---|---|---|
| LC-MS | ESI | High sensitivity, suitable for complex mixtures, allows for quantification. | Monitoring reaction kinetics, identifying products in a reaction mixture. |
| MALDI-TOF | MALDI | High throughput, tolerant to some buffers and salts, good for analyzing larger molecules. | Screening for thiol modifications in peptides and proteins. |
| Tandem MS (MS/MS) | ESI or MALDI | Provides structural information by fragmenting ions. | Sequencing of modified peptides, identifying the site of thiol modification. |
| Ion Mobility MS (IM-MS) | ESI | Separates ions based on size and shape in addition to mass-to-charge ratio. | Distinguishing between isomeric thiol adducts, providing structural insights. sfrbm.org |
Advanced Fluorescence Spectroscopy
Fluorescence-based methods offer exceptional sensitivity and are well-suited for real-time monitoring of thiol reactivity, even in biological systems. researchgate.net The development of "smart" fluorescent probes has revolutionized the detection of thiols. These probes are designed to undergo a significant change in their fluorescent properties upon reaction with a thiol. mdpi.commdpi.com
Two main classes of fluorescent probes are prominent:
"Off-On" Probes: These probes are initially non-fluorescent or weakly fluorescent. Reaction with a thiol removes a quenching group or alters the electronic structure of the fluorophore, leading to a dramatic increase in fluorescence intensity. acs.orgpsu.edu
Ratiometric Probes: These probes exhibit a shift in their excitation or emission wavelength upon reacting with a thiol. By measuring the ratio of fluorescence intensities at two different wavelengths, a more accurate and quantitative measurement of thiol concentration can be obtained, as it is less susceptible to variations in probe concentration or instrument settings. researchgate.netmdpi.com
Probes are often designed with specific reactive groups that target the thiol moiety, such as maleimides or Michael acceptors. mdpi.comacs.org For instance, o-maleimideBODIPY is a probe that shows a 350-fold increase in fluorescence intensity after reacting with a thiol, due to the disruption of a photoinduced electron transfer (d-PeT) quenching mechanism. acs.org
Table 2: Selected Fluorescent Probes for Thiol Detection
| Probe Name | Reactive Group | Sensing Mechanism | Key Features |
|---|---|---|---|
| o-maleimideBODIPY | Maleimide | "Off-On" (d-PeT) | High signal-to-noise ratio, excitable with visible light. acs.org |
| TQ Green | Michael acceptor | Ratiometric | Reversible reaction, allows for monitoring of glutathione (B108866) (GSH) levels. mdpi.com |
| CyAC | Cyanine-based | Ratiometric | Near-infrared probe, highly selective for cysteine. researchgate.net |
| Fluorescein-5-maleimide (F5M) | Maleimide | "On" | Commonly used for labeling protein thiols. researchgate.net |
Raman Spectroscopy for In Situ Monitoring
Raman spectroscopy is a powerful, non-invasive technique that provides detailed chemical information through the analysis of molecular vibrations. spectroscopyonline.com It is particularly well-suited for monitoring thiol reactivity in situ because it can be used in aqueous solutions and provides a distinct spectral signature for the thiol group (S-H stretch) and disulfide bonds (S-S stretch). rsc.orgrsc.org
Key applications of Raman spectroscopy in thiol reactivity studies include:
Direct observation of S-H bond disappearance: The S-H stretching vibration typically appears in a relatively uncongested region of the Raman spectrum (around 2500-2600 cm⁻¹), making it a clear marker for the presence of a free thiol. Its disappearance indicates that the thiol has reacted. rsc.org
Monitoring disulfide bond formation: The formation of a disulfide bond from the oxidation of two thiol groups can be followed by the appearance of a new band corresponding to the S-S stretching vibration (around 500-550 cm⁻¹). rsc.orgrsc.org
Surface-Enhanced Raman Spectroscopy (SERS): This technique provides enormous signal enhancement for molecules adsorbed on or near nanostructured metal surfaces (e.g., gold or silver nanoparticles). SERS can be used to monitor the kinetics of thiol binding to surfaces and to study the reactivity of the adsorbed thiol layer with high sensitivity. nih.gov
Table 3: Key Raman Vibrational Modes for Thiol Reactivity Monitoring
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| S-H Stretch | 2500 - 2600 | Indicates the presence of a free thiol group. Its intensity decreases as the thiol reacts. rsc.org |
| S-S Stretch | 500 - 550 | Indicates the formation of a disulfide bond. Its intensity increases during oxidative coupling of thiols. rsc.orgrsc.org |
| C-S Stretch | 600 - 750 | Provides information about the local environment of the sulfur atom. |
| Nitrile (CN) Stretch | ~2200 | Can be used as a Raman tag in specifically designed probes for ratiometric analysis of thiol reactions. chemrxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While established for structural elucidation, advanced NMR techniques are emerging as a powerful method for directly observing reactive intermediates in thiol chemistry that are often too transient for other methods. rsc.org By using specifically designed molecular scaffolds, such as a sterically-encumbered fluorinated triptycene (B166850) thiol, it is possible to stabilize and directly detect intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous solutions using ¹⁹F NMR. rsc.org This approach allows for detailed mechanistic investigations into the reactions of thiols with various oxidants. Furthermore, continuous in situ monitoring by ¹H NMR can be employed to determine the pseudo-first-order rate constants of thiol reactions with high accuracy. acs.org
These emerging spectroscopic methods provide a powerful and diverse toolkit for the detailed characterization of thiol reactivity. The application of these techniques to novel compounds such as this compound would be invaluable in elucidating its reaction mechanisms, kinetics, and potential interactions, thereby providing a comprehensive understanding of its chemical profile.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and energy.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the reaction mechanisms of organic compounds. For molecules structurally related to 3,3-dichloroprop-2-ene-1-thiol, such as other chlorinated propenes and thiols, DFT calculations have been instrumental in mapping out potential energy surfaces.
For instance, studies on the reactions of similar compounds like 1,3-dichloropropene (B49464) with dithiolates have utilized the B3LYP functional with the 6-311++G(d,p) basis set to propose detailed reaction mechanisms. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies often involve locating and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies for these transition states provide quantitative predictions of reaction rates and help to discern between competing reaction pathways. For this compound, DFT could be employed to study its reactions, such as nucleophilic substitution at the allylic carbon or addition to the double bond. The calculations would reveal the step-by-step process, including the formation of any transient intermediates and the energetic barriers that must be overcome.
A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu⁻) might explore the following pathways:
SN2 Reaction: Direct displacement of a chloride ion.
SN2' Reaction: Nucleophilic attack at the double bond with concomitant rearrangement.
Addition-Elimination: Addition of the nucleophile to the double bond followed by elimination of a chloride ion.
The computed energy profiles for these pathways would indicate the most likely reaction mechanism.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to highly accurate energy calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data.
For molecules of similar complexity, ab initio calculations at levels like MP2/6-311G* have been used to determine relative conformational energies and dipole moments. acs.org In the context of this compound, high-level ab initio calculations could be used to obtain a precise value for its heat of formation, ionization potential, and electron affinity. These values are fundamental thermochemical properties that are crucial for understanding the compound's stability and reactivity. Furthermore, these accurate energy calculations can be used to validate the results obtained from more computationally efficient DFT methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or other reactants.
For this compound, which possesses a flexible thiol group and a carbon-carbon single bond allowing for rotation, MD simulations could reveal the preferred conformations in different environments. The simulations would show how the molecule folds and flexes at different temperatures and in various solvents. This is crucial for understanding how its shape influences its reactivity. For example, a particular conformation might be required for a reaction to occur, and MD simulations can predict the population of this active conformation. Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of this compound or its interactions with solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's properties. mdpi.com
Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide crucial information about where and how a reaction is likely to occur.
For this compound, the HOMO would likely be localized on the sulfur atom and the pi system of the double bond, indicating that it will act as a nucleophile or an electron donor at these sites. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the carbon-chlorine bonds and the pi* orbital of the double bond, highlighting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netehu.es
A hypothetical FMO analysis for this compound might yield the following data:
| Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily located on the sulfur lone pairs and the C=C pi bond, indicating nucleophilic character. |
| LUMO | -1.2 | Primarily located on the C-Cl sigma* orbitals and the C=C pi* bond, indicating electrophilic character. |
| HOMO-LUMO Gap | 8.3 | Suggests moderate reactivity. |
This is a hypothetical data table for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and useful application. libretexts.org By calculating the magnetic shielding around each nucleus in a molecule, it is possible to predict its NMR spectrum.
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be a valuable tool for its structural confirmation. acs.org The calculated chemical shifts could be compared with experimental data to verify the compound's identity. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects that were not accounted for in the initial calculation.
A table of predicted ¹³C NMR chemical shifts for this compound might look like this:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂SH) | 35.2 |
| C2 (C=) | 130.8 |
| C3 (=CCl₂) | 125.5 |
This is a hypothetical data table for illustrative purposes.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
3,3-Dichloroprop-2-ene-1-thiol serves as a key starting material or intermediate for a variety of organic molecules, leveraging its multiple reactive sites to build molecular complexity.
The thiol group in this compound is a nucleophilic handle that readily engages in reactions to form more intricate organosulfur compounds. Organosulfur compounds are of immense importance in organic chemistry due to their unique properties and wide-ranging applications in medicine, materials, and agriculture. mdpi.com The thiol functionality allows for its incorporation into larger molecules through reactions such as alkylation, arylation, and addition to unsaturated systems. For instance, thiols can react with alkyl halides in the presence of a base to form thioethers, a fundamental class of organosulfur compounds. organic-chemistry.org
Furthermore, the presence of the dichlorovinyl group offers additional reaction pathways. The chlorine atoms can be substituted by other nucleophiles or the double bond can be functionalized, leading to a diverse array of derivatives. The synthesis of aromatic thiols and their derivatives is a significant area of organosulfur chemistry. researchgate.net While direct reactions with this compound are not extensively documented, the closely related precursor, 2,3-dichloroprop-1-ene, is known to react with disulfide compounds to yield various sulfur-containing products, suggesting the potential for this compound to be an intermediate in such transformations. researchgate.net
The reactivity of this compound can be harnessed to create complex molecules that may find applications as pharmaceuticals or agrochemicals. solubilityofthings.com The ability to introduce a sulfur-containing fragment with latent reactivity makes it a valuable tool for synthetic chemists.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a potent intermediate for the synthesis of various sulfur-containing heterocycles. The combination of the thiol group and the dichloropropene moiety allows for intramolecular cyclization reactions to form rings of different sizes.
For example, reactions involving the related compound 2,3-dichloroprop-1-ene with dithiols can lead to the formation of dithiins and dithiepins through a domino reaction involving substitution and intramolecular heterocyclization. researchgate.net It is conceivable that this compound, formed in situ, could participate in similar cyclization pathways. The reaction of bis(2-chloroprop-2-en-1-yl)sulfide, which can be synthesized from 2,3-dichloropropene and a sulfur source, in the presence of hydrazine (B178648) hydrate (B1144303) leads to the formation of thiophene (B33073) and pyrrole (B145914) derivatives. nih.govsemanticscholar.org This highlights the propensity of the chloropropenyl sulfide (B99878) scaffold to undergo heterocyclization.
Furthermore, aryl 2-chloroprop-2-enyl thioethers have been shown to directly yield 2-methylbenzo[b]thiophens upon heating, demonstrating a direct route to this important heterocyclic core. rsc.org The versatility of the dichloropropene unit is also seen in its use for the synthesis of pyrazoline derivatives. arabjchem.org The reactivity of 3,3-dichloroprop-2-enal, a related compound, as an intermediate in the synthesis of pyran derivatives further underscores the utility of the dichloropropenyl scaffold in heterocycle construction.
The following table summarizes some heterocyclic systems that can be synthesized using precursors related to this compound.
| Heterocyclic System | Precursor/Related Compound | Reference |
| Dithiins, Dithiepins | 2,3-Dichloro-1-propene (B165496) and alkane dithiolates | researchgate.net |
| Thiophene, Pyrrole | Bis(2-chloroprop-2-en-1-yl)sulfide | nih.govsemanticscholar.org |
| 2-Methylbenzo[b]thiophens | Aryl 2-chloroprop-2-enyl thioethers | rsc.org |
| Pyrazolines | Dichloropropene derivatives | arabjchem.org |
| Pyran derivatives | 3,3-Dichloroprop-2-enal |
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. nih.gove-bookshelf.de this compound, with its nucleophilic sulfur atom, is an excellent reagent for the formation of carbon-sulfur (C-S) bonds. This is a crucial step in the synthesis of many biologically active molecules and functional materials. mdpi.com
Transition-metal-free methods for carbon-heteroatom bond formation are of growing interest due to their cost-effectiveness and reduced metal contamination. organic-chemistry.org Thiols are key nucleophiles in these reactions, capable of coupling with various electrophiles to form C-S bonds. organic-chemistry.org While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of thiols in such transformations is well-established.
Copper-catalyzed cross-coupling reactions are also a powerful tool for C-S bond formation. mdpi.com The thiol group of this compound could potentially participate in Ullmann-type couplings with aryl halides to generate aryl thioethers, which are important structural motifs. The proposed mechanism for these reactions often involves a Pd(II)-Pd(IV) catalytic cycle, although Pd(III) intermediates have also been suggested. researchgate.net
The reactivity of the chlorine atoms in the dichlorovinyl group also allows for C-Cl bond activation and subsequent coupling with various heteroatom nucleophiles, further expanding the utility of this compound in carbon-heteroatom bond formation.
Monomer in Polymer Chemistry and Materials Synthesis
The presence of both a thiol group and a polymerizable alkene functionality makes this compound an attractive monomer for the synthesis of advanced polymers and materials.
Thiol-ene and thiol-yne "click" reactions have emerged as powerful and versatile methods for polymer synthesis due to their high efficiency, mild reaction conditions, and tolerance to various functional groups. d-nb.infowikipedia.orgmdpi.com These reactions proceed via a step-growth mechanism, leading to the formation of homogeneous polymer networks. wikipedia.org
This compound is an ideal candidate for thiol-ene polymerization. The thiol group can readily add across the double bond of another monomer containing an 'ene' functionality, or it can react with its own double bond in a self-polymerization process. The radical-mediated thiol-ene reaction is particularly advantageous as it is rapid and can be initiated by light or heat. wikipedia.org This allows for spatiotemporal control over the polymerization process, which is crucial for applications such as 3D printing and surface patterning. radtech.org
The closely related thiol-yne polymerization offers the advantage of creating more highly cross-linked networks, as each alkyne group can react with two thiol groups. rsc.org While this compound itself contains an ene, not a yne, its thiol functionality allows it to be a co-monomer in thiol-yne polymerizations with alkyne-containing monomers. The resulting sulfur-containing polymers have potential applications as high refractive index materials and in drug delivery. d-nb.info
The table below highlights key features of thiol-ene and thiol-yne polymerizations relevant to the potential use of this compound.
| "Click" Polymerization | Key Features | Potential Application of Resulting Polymers | References |
| Thiol-Ene | High efficiency, mild conditions, low oxygen inhibition, homogeneous networks. | Coatings, hydrogels, 3D printing, biomedical devices. | wikipedia.orgradtech.orgadvancedsciencenews.comrsc.org |
| Thiol-Yne | Higher cross-linking density, increased functionality. | High refractive index materials, drug delivery vehicles. | d-nb.inforsc.org |
Polymers containing thiol and disulfide groups are of significant interest for the development of "smart" or responsive materials. jsta.cl The thiol-disulfide interchange reaction allows for dynamic covalent chemistry, where the polymer network can rearrange in response to external stimuli such as redox potential or pH. jsta.clmdpi.com
By incorporating this compound into a polymer backbone, either as a monomer or as a post-polymerization modification handle, materials with tunable properties can be created. The free thiol groups can be reversibly oxidized to form disulfide cross-links, leading to changes in the mechanical properties of the material. This reversible cross-linking is the basis for self-healing polymers and covalent adaptable networks (CANs). rsc.org
Furthermore, the presence of thiol groups on a polymer provides sites for bioconjugation, allowing for the attachment of biomolecules such as peptides or proteins. researchgate.net This is particularly relevant for the development of drug delivery systems and biomaterials. The reactivity of the dichlorovinyl group could also be exploited to introduce further functionality into the polymer after the initial polymerization.
The development of polymers with controlled thiol/disulfide reactivity opens up possibilities for a wide range of applications, from responsive hydrogels to advanced coatings. The unique combination of functional groups in this compound makes it a promising building block for the next generation of functional polymeric materials.
Engineering of Materials with Specific Properties (e.g., Adhesion, Chemical Resistance)
The unique structure of this compound, featuring a thiol group and a dichlorovinyl moiety, suggests its potential as a building block for materials with specific engineered properties. The thiol group is well-known for its ability to participate in "click" chemistry, such as thiol-ene reactions, which are highly efficient for polymer synthesis and surface functionalization. wikipedia.orgnih.gov This reactivity allows for the covalent attachment of the molecule to polymer backbones or surfaces, potentially enhancing properties like adhesion and chemical resistance.
Table 1: Potential Contributions of this compound to Material Properties
| Property | Potential Contribution of Functional Groups |
| Adhesion | The thiol group can form strong covalent bonds with metal substrates. The dichlorovinyl group could participate in secondary polymerization or cross-linking, enhancing the cohesive strength of the material. |
| Chemical Resistance | Incorporation into a cross-linked polymer network via the thiol and/or dichlorovinyl group could lead to a dense, less permeable material with increased resistance to chemical attack. |
Note: The data in this table is based on the general reactivity of the functional groups present in this compound and not on specific experimental results for this compound, which are not widely available.
Advanced Chemical Reagent Development
The dual reactivity of this compound also positions it as a candidate for the development of advanced chemical reagents.
Thiol-reactive probes are essential tools in chemical biology for the detection and quantification of biologically important thiols like cysteine and glutathione (B108866). These probes typically consist of a thiol-reactive group and a signaling unit (e.g., a fluorophore). While various thiol-reactive moieties have been employed in the design of such probes, there is no specific mention in the scientific literature of this compound being used for this purpose. In principle, the dichlorovinyl group could act as a reactive site for thiols, but its reactivity and selectivity for this application have not been reported.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. Thiol-maleimide and thiol-ene reactions are common bioconjugation strategies. wikipedia.orgnih.gov The thiol group of this compound could potentially be used to attach it to biomolecules or other substrates. The dichlorovinyl group would then be available for further reactions. However, there is a lack of specific examples in the literature describing the use of this compound as a tool in bioconjugation. The development of bifunctional linkers is an active area of research, and molecules with orthogonal reactivity are of particular interest. nih.govcfplus.cz
Applications in Agrochemical and Fine Chemical Synthesis (focus on synthetic utility)
The synthesis of agrochemicals and fine chemicals often relies on versatile building blocks that can be used to construct complex molecular frameworks. Dichloropropene derivatives are known intermediates in the synthesis of some pesticides. who.intusda.gov For example, a patent discloses a broad class of insecticidal compounds that could include a 3,3-dichloroallyl-mercaptan moiety, although no specific compounds with this substituent were synthesized or tested. google.com
The synthetic utility of this compound would stem from the differential reactivity of its two functional groups. The thiol can undergo a variety of reactions, such as alkylation, oxidation, and addition to unsaturated systems. The dichlorovinyl group can participate in nucleophilic substitution reactions or be used in metal-catalyzed cross-coupling reactions. This dual functionality makes it a potentially useful, though not widely reported, intermediate in the synthesis of heterocycles and other complex organic molecules. For instance, the reaction of 2,3-dichloro-1-propene with alkane dithiolates can lead to the formation of various sulfur-containing heterocycles. researchgate.net
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Thiol (-SH) | S-Alkylation | Thioethers |
| Thiol-ene Reaction | Functionalized Thioethers | |
| Oxidation | Disulfides | |
| Dichlorovinyl (-CCl2-CH=CH2) | Nucleophilic Substitution | Substituted vinyl compounds |
| Cross-coupling Reactions | Functionalized alkenes |
Note: This table illustrates the potential synthetic utility based on the known reactivity of thiol and dichlorovinyl groups. Specific applications of this compound in these transformations are not well-documented.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers is crucial for applications in pharmaceuticals and materials science. Future efforts will likely focus on developing highly stereoselective routes to and from 3,3-dichloroprop-2-ene-1-thiol and its derivatives.
One promising avenue is the use of biocatalysis. For instance, bienzymatic cascade reactions have been successfully designed to produce enantiopure chlorohydrins from related α-chloroenones, which are synthesized from 3,3-dichloroprop-1-ene. cardiff.ac.uk This approach, involving ene-reductases and alcohol dehydrogenases, offers excellent conversion rates and high selectivity under mild conditions, presenting a model for the future synthesis of chiral derivatives of this compound. cardiff.ac.uk
Another area of exploration is metal-promoted synthesis. The stereoselective synthesis of highly functionalized (E)-1,3-dienes has been achieved from carbonyl compounds and 1,3-dichloropropene (B49464) through a cascade allylation/β-elimination reaction, facilitated by a cooperative zinc/catalytic indium system. cardiff.ac.uk Adapting such methodologies could provide precise control over the geometry of the double bond in reactions involving this compound.
Furthermore, radical-mediated reactions like the photoinitiated thiol-ene coupling offer a powerful tool for stereoselective synthesis. This method has been used to create 1,2-cis-α-glycosyl thiols with full stereoselectivity, even at low temperatures in a frozen state. organic-chemistry.org Applying similar photo-initiated strategies to this compound could yield novel, stereochemically defined sulfur-containing compounds. organic-chemistry.org
Table 1: Promising Stereoselective Synthetic Strategies
| Methodology | Key Features | Potential Application to this compound | Reference |
| Bienzymatic Cascades | High enantioselectivity, mild reaction conditions. | Synthesis of chiral thiol derivatives. | cardiff.ac.uk |
| Cooperative Zn/In Catalysis | Stereoselective formation of (E)-dienes. | Control over double bond geometry in subsequent reactions. | cardiff.ac.uk |
| Thiol-Ene Photocoupling | Full stereoselectivity, applicable at low temperatures. | Creation of complex, stereochemically pure adducts. | organic-chemistry.org |
Exploration of Catalytic Asymmetric Reactions Involving this compound
Catalytic asymmetric reactions are a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. Future research will undoubtedly explore the use of this compound as a substrate in such transformations. The development of palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, represents a significant area of potential. acs.org These reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions of the molecule with high selectivity.
The thiol group itself is a prime target for asymmetric catalysis. Research into the thio-Claisen rearrangement, a type of researchgate.netresearchgate.net sigmatropic rearrangement, has shown that this transformation offers excellent opportunities for creating new carbon skeletons with high stereoselectivity. mdpi.com Developing catalytic, asymmetric variants of this rearrangement for derivatives of this compound could lead to valuable chiral thio-carbonyl compounds.
Integration into Flow Chemistry Methodologies for Efficient Production
Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. sioc-journal.cn The application of flow chemistry to organosulfur compounds is a growing field, with demonstrated advantages including better control over reaction conditions and the reduction of unwanted by-products like disulfides. mdpi.comresearchgate.net
Future work will focus on integrating the synthesis and subsequent reactions of this compound into continuous-flow systems. Halogenation reactions involving toxic and reactive reagents like elemental halogens are known to be safer and more controllable in flow reactors due to superior heat and mass transfer. rsc.org This is particularly relevant for handling the dichloropropene moiety.
Moreover, enzymatic and photocatalytic reactions, which are promising for this compound, are highly amenable to flow setups. Continuous-flow microreactors have been used for the efficient, lipase-catalyzed synthesis of thioesters from thiols, significantly reducing reaction times compared to batch methods. mdpi.com Similarly, photocatalytic thiol-ene reactions have been successfully performed in flow, benefiting from the improved irradiation and mixing efficiency. rsc.org Implementing these technologies could lead to safer, greener, and more efficient manufacturing processes for this compound and its derivatives. ucc.iersc.org
Advanced Mechanistic Investigations of Complex Reaction Networks
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The complex reactivity of related organosulfur and chlorinated compounds suggests that intricate reaction networks are likely. For example, studies on the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide have proposed mechanisms involving highly reactive thiiranium ion intermediates. researchgate.net
Future research will increasingly rely on advanced computational methods, such as Density Functional Theory (DFT), to unravel these complex pathways. sioc-journal.cnrsc.org DFT calculations have already been used to propose a detailed mechanism for the reaction of 1,3-dichloropropene with dithiols, involving multiple consecutive steps like nucleophilic substitution, prototropic rearrangement, and ring closure. rsc.org Applying these computational tools to the reactions of this compound will provide critical insights into transition states, intermediate stability, and the origin of selectivity, guiding the rational design of new synthetic strategies. sioc-journal.cn
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry is not only a tool for mechanistic investigation but also a powerful engine for the design of new molecules with specific, desired properties. Future research will leverage computational methods to design novel derivatives of this compound with tailored reactivity and functionality.
This approach is already bearing fruit in related areas. For example, a series of 1,1-dichloropropene (B165177) derivatives were designed and synthesized as analogues of the insecticide Pyridalyl, leading to a new candidate with improved efficacy. researchgate.net Similarly, phenyl methoxyacrylates containing a 2-(3,3-dichloroallylthio)pyrimidine moiety have been designed and shown to possess significant acaricidal activity. researchgate.net
By using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, researchers can predict the biological activity or material properties of virtual derivatives before committing resources to their synthesis. This rational design approach can accelerate the discovery of new agrochemicals, pharmaceuticals, and functional materials based on the this compound scaffold.
Table 2: Examples of Computationally-Aided Derivative Design
| Parent Structure | Designed Moiety | Target Application | Key Finding | Reference |
| Pyridalyl | 1,1-Dichloropropene | Insecticide | New derivative showed better control and longer efficacy than the parent compound. | researchgate.net |
| Phenyl methoxyacrylate | 2-(3,3-dichloroallylthio)pyrimidine | Acaricide | Designed compound exhibited significant larvicidal and ovicidal activity. | researchgate.net |
Expansion of Applications in Sustainable and Green Chemistry
The principles of green and sustainable chemistry are increasingly guiding synthetic research. The structural motifs within this compound make it a candidate for greener chemical processes. The thiol-ene reaction, a form of "click chemistry," is a prime example. laeveld.co.za This reaction is highly efficient and atom-economical, and its application in creating fatty acid-derived renewable polyamides demonstrates its potential in sustainable polymer chemistry. laeveld.co.za Future research could explore the use of this compound in similar polymerizations or bioconjugation reactions under green conditions. rsc.org
Furthermore, the development of syntheses using sustainable techniques will be a key trend. This includes the use of microwave-assisted synthesis and mechanochemistry, which can reduce energy consumption, solvent use, and waste generation. rsc.org The biodegradation of related compounds like 1,3-dichloropropene is also an area of study, which informs the environmental lifecycle of these chemicals and can lead to the design of more environmentally benign alternatives. rsc.org As the chemical industry shifts towards greater sustainability, the versatile reactivity of this compound will be channeled into creating more efficient and environmentally friendly processes and products. laeveld.co.za
Q & A
Basic Research Questions
Q. What synthetic routes are available for 3,3-Dichloroprop-2-ene-1-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" reactions. Key parameters include solvent choice (e.g., anhydrous THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents like thiourea or NaSH. Optimization requires monitoring by TLC and GC-MS to track intermediate formation .
- Critical Parameters : Moisture exclusion is essential to prevent hydrolysis of dichloropropene precursors. Catalytic bases (e.g., K₂CO₃) may enhance thiolation efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
